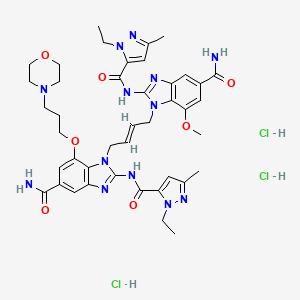

diABZI STING agonist-1 trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

diABZI STING agonist-1 trihydrochloride is a novel non-nucleotide-based ligand that potently activates the stimulator of interferon genes (STING) receptor. This compound induces the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo . It has shown significant potential in the fields of immunotherapy and antiviral research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diABZI STING agonist-1 trihydrochloride involves the development of small molecule amidobenzimidazoles (ABZI) that effectively compete with classical STING agonists like 2’3’-cGAMP. The lead compound is dimerized to create a single ligand, significantly increasing its STING binding affinity . The compound is water-soluble and can be prepared by dissolving in endotoxin-free water to obtain a stock solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available commercially in various quantities, indicating that it is synthesized and purified under controlled conditions to ensure high purity and stability .

Análisis De Reacciones Químicas

Types of Reactions

diABZI STING agonist-1 trihydrochloride primarily undergoes activation reactions where it binds to the STING receptor, leading to the activation of downstream signaling pathways. It does not typically undergo oxidation, reduction, or substitution reactions as part of its functional mechanism .

Common Reagents and Conditions

The compound is often used in biological assays where it is dissolved in solvents like DMSO, PEG300, and saline to achieve the desired concentration and stability . The major products formed from these reactions are type-I interferons and pro-inflammatory cytokines .

Aplicaciones Científicas De Investigación

diABZI STING agonist-1 trihydrochloride has a wide range of scientific research applications:

Immunotherapy: Enhances the cytotoxicity of T cells towards cancer cells by activating STING-mediated pathways.

Antiviral Research: Inhibits the cytopathic effect of human coronavirus 229E and decreases the level of SARS-CoV-2 RNA in infected cells.

Cancer Research: Reduces tumor volume and increases survival in murine models of colorectal cancer.

Drug Resistance Studies: Overcomes drug resistance in melanoma by downregulating NRF2-dependent antioxidative responses.

Mecanismo De Acción

diABZI STING agonist-1 trihydrochloride activates the STING receptor, leading to the induction of type-I interferons and pro-inflammatory cytokines. This activation occurs through the TBK1-IRF3 pathway, which is crucial for the immune response against infections and cancer . The compound maintains an open conformation of the STING receptor, which is different from the closed conformation required by classical STING agonists .

Comparación Con Compuestos Similares

Similar Compounds

2’3’-cGAMP: A classical STING agonist that requires a closed conformation of the STING receptor for activation.

Vadimezan (DMXAA): A murine STING agonist with antitumor activity.

Uniqueness

diABZI STING agonist-1 trihydrochloride is unique due to its non-nucleotide-based structure and its ability to maintain an open conformation of the STING receptor. This results in a higher binding affinity and more potent activation of the STING pathway compared to classical agonists .

Propiedades

IUPAC Name |

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKESNWHACHILIV-BILRHTGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54Cl3N13O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.